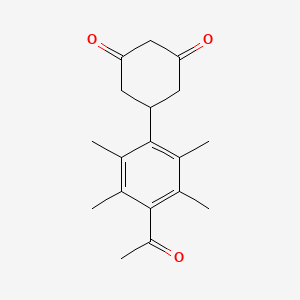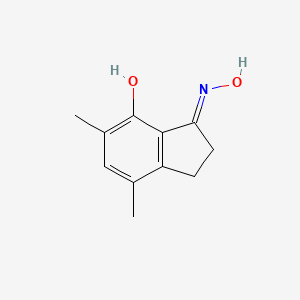
4-(3-Chloropropyl)hepta-1,6-dien-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Chloropropyl)hepta-1,6-dien-4-ol is an organic compound with the molecular formula C10H17ClO. It is a derivative of hepta-1,6-dien-4-ol, where a chloropropyl group is attached to the fourth carbon atom. This compound is of interest due to its unique structure, which combines an alcohol group with a chlorinated alkyl chain and conjugated diene system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloropropyl)hepta-1,6-dien-4-ol typically involves the reaction of hepta-1,6-dien-4-ol with 3-chloropropyl reagents under controlled conditions. One common method is the nucleophilic substitution reaction, where hepta-1,6-dien-4-ol reacts with 3-chloropropyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product from by-products and unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Chloropropyl)hepta-1,6-dien-4-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form saturated alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The chloropropyl group can undergo nucleophilic substitution reactions with nucleophiles like amines, thiols, or alkoxides to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium or platinum catalyst
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3), various nucleophiles
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Saturated alcohols, alkanes
Substitution: Amines, thiols, ethers
Aplicaciones Científicas De Investigación
4-(3-Chloropropyl)hepta-1,6-dien-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving chlorinated organic compounds.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, may involve this compound.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(3-Chloropropyl)hepta-1,6-dien-4-ol involves its interaction with molecular targets such as enzymes or receptors. The chloropropyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The conjugated diene system may participate in pericyclic reactions, while the alcohol group can form hydrogen bonds or undergo further chemical modifications. These interactions can influence various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Hepta-1,6-dien-4-ol: The parent compound without the chloropropyl group.
4-(3-Bromopropyl)hepta-1,6-dien-4-ol: A similar compound with a bromine atom instead of chlorine.
4-(3-Hydroxypropyl)hepta-1,6-dien-4-ol: A derivative with a hydroxyl group instead of chlorine.
Uniqueness
4-(3-Chloropropyl)hepta-1,6-dien-4-ol is unique due to the presence of the chloropropyl group, which imparts distinct reactivity and chemical properties. The combination of an alcohol group, a chlorinated alkyl chain, and a conjugated diene system makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
87998-00-3 |
|---|---|
Fórmula molecular |
C10H17ClO |
Peso molecular |
188.69 g/mol |
Nombre IUPAC |
4-(3-chloropropyl)hepta-1,6-dien-4-ol |
InChI |
InChI=1S/C10H17ClO/c1-3-6-10(12,7-4-2)8-5-9-11/h3-4,12H,1-2,5-9H2 |
Clave InChI |
OKVCPDRNKPGVPX-UHFFFAOYSA-N |
SMILES canónico |
C=CCC(CCCCl)(CC=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


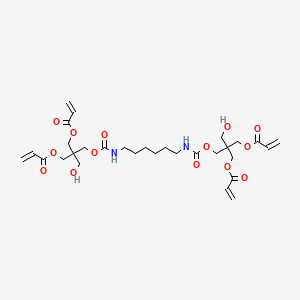
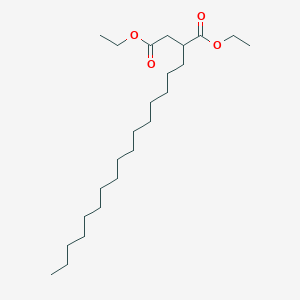

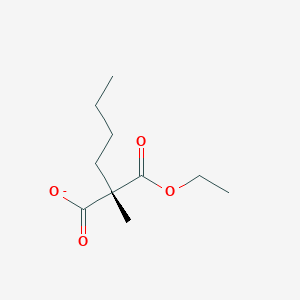
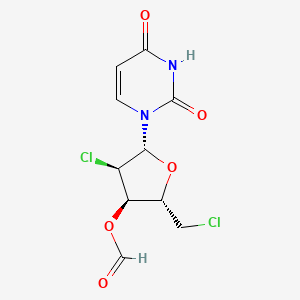
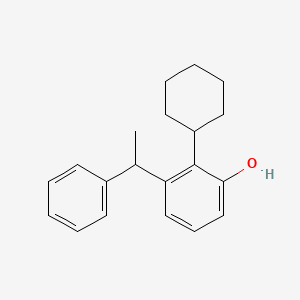



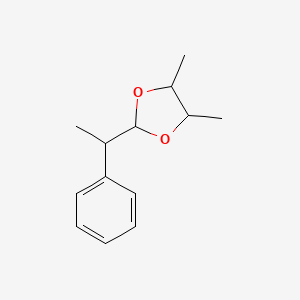

![5-[[2,4-Dihydroxy-3-[(4-nitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]naphthalene-2,7-disulphonic acid](/img/structure/B14404312.png)
